molecular formula C22H34N2O2 B14990304 1-[(3,4-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine

1-[(3,4-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine

Cat. No.: B14990304
M. Wt: 358.5 g/mol
InChI Key: KGKHXIUGGJNXHP-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine is a complex organic compound that features a piperidine ring, a phenoxy group, and an acetyl group

Properties

Molecular Formula

C22H34N2O2

Molecular Weight

358.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-1-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C22H34N2O2/c1-18-9-10-21(16-19(18)2)26-17-22(25)24-14-7-4-8-20(24)11-15-23-12-5-3-6-13-23/h9-10,16,20H,3-8,11-15,17H2,1-2H3

InChI Key

KGKHXIUGGJNXHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N2CCCCC2CCN3CCCCC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine typically involves multiple steps:

    Formation of the Phenoxyacetyl Intermediate: The initial step involves the reaction of 3,4-dimethylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form the phenoxyacetyl intermediate.

    Piperidine Derivative Formation: The next step involves the reaction of the phenoxyacetyl intermediate with 2-(2-piperidin-1-ylethyl)piperidine under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[(3,4-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the phenoxyacetyl group can modulate the compound’s binding affinity and selectivity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler compound with a similar core structure but lacking the phenoxyacetyl group.

    Pyridine: Another nitrogen-containing heterocycle with different chemical properties.

    Piperazine: Contains two nitrogen atoms in the ring, offering different reactivity and applications.

Uniqueness

1-[(3,4-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine is unique due to the combination of the piperidine ring and the phenoxyacetyl group, which imparts specific chemical and biological properties. This combination allows for targeted interactions in medicinal chemistry and versatile reactivity in organic synthesis.

Biological Activity

1-[(3,4-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Molecular Formula : C22H26N2O3
  • Chemical Structure :
    1 3 4 Dimethylphenoxy acetyl 2 2 piperidin 1 ylethyl piperidine\text{1 3 4 Dimethylphenoxy acetyl 2 2 piperidin 1 ylethyl piperidine}

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Its structure suggests potential interactions with neurotransmitter systems and cellular signaling pathways.

Key Mechanisms:

  • Receptor Modulation : The piperidine moiety may facilitate binding to various receptors, influencing neurotransmission and signaling.
  • Enzyme Inhibition : The acetyl group could play a role in inhibiting specific enzymes involved in metabolic pathways.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For example, related piperidine-based compounds have shown efficacy against Candida auris, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 µg/mL . This suggests that similar derivatives could possess comparable activity.

CompoundMIC (µg/mL)MFC (µg/mL)Mechanism
pta10.240.97Apoptosis induction
pta20.481.56Cell cycle arrest
pta30.973.9Membrane disruption

Cytotoxicity Studies

The cytotoxic profile of the compound has been evaluated in vitro, revealing a favorable safety margin with low toxicity levels compared to its antimicrobial potency. Toxicity assessments indicated no significant adverse effects at therapeutic concentrations.

Case Studies

Several case studies have highlighted the potential of similar compounds in clinical settings:

  • Piperidine Derivatives in Cancer Therapy : Research has indicated that certain piperidine derivatives can induce apoptosis in cancer cell lines, suggesting a potential therapeutic application in oncology .
  • Neuroprotective Effects : Some studies have suggested that compounds with similar structures may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems.

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